5-Fluorobenzofuran-3-carbaldehyde is an organic compound with the molecular formula and a molecular weight of 164.13 g/mol. It is characterized by the presence of a fluorine atom at the 5th position of the benzofuran ring and an aldehyde group at the 3rd position. This compound serves as a significant building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.
5-Fluorobenzofuran-3-carbaldehyde can be obtained through various synthetic routes, which include fluorination and formylation processes. It is commercially available from chemical suppliers, making it accessible for research purposes.
This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. Benzofurans are often studied for their roles in medicinal chemistry, particularly due to their potential therapeutic effects against various diseases.
The synthesis of 5-Fluorobenzofuran-3-carbaldehyde typically involves two main steps: fluorination and formylation.
The optimization of these synthesis methods focuses on maximizing yield and purity while minimizing hazardous by-products. Techniques such as continuous flow chemistry are often employed to enhance efficiency and scalability in industrial settings .
The molecular structure of 5-Fluorobenzofuran-3-carbaldehyde features a benzofuran core with a fluorine atom at position 5 and an aldehyde functional group at position 3. The structural representation can be described as follows:
5-Fluorobenzofuran-3-carbaldehyde participates in several important chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Fluorobenzofuran-3-carbaldehyde involves its interaction with biological systems, particularly through enzyme inhibition or activation pathways.
Research has shown that derivatives of benzofuran can inhibit key enzymes involved in cancer cell proliferation, highlighting their potential as therapeutic agents against various cancers .
Safety data indicates that this compound is classified as harmful if swallowed (GHS07), necessitating appropriate handling precautions during laboratory use .
5-Fluorobenzofuran-3-carbaldehyde finds applications across various fields:
The benzofuran scaffold represents a privileged structure in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This bicyclic system consists of fused benzene and furan rings, creating a planar, electron-rich framework that facilitates π-π stacking interactions with biological targets. In drug design, benzofuran derivatives demonstrate remarkable binding capabilities to diverse protein targets, including G-protein-coupled receptors, enzymes, and nucleic acid structures [1]. The scaffold's structural rigidity provides conformational restraint that enhances binding selectivity, while its synthetic accessibility enables extensive derivatization at multiple positions.
Notably, the 3-carbaldehyde functionality of 5-fluorobenzofuran-3-carbaldehyde provides a crucial synthetic handle for chemical transformations. This aldehyde group readily participates in condensation reactions to form imines, hydrazones, and other pharmacologically active derivatives. X-ray crystallographic studies of dopamine receptor ligands have revealed that benzofuran-containing compounds adopt distinctive spatial arrangements of pharmacophoric elements that critically influence receptor subtype selectivity [1]. The scaffold's structural complementarity to biological targets is further evidenced in STING (Stimulator of Interferon Genes) protein modulators, where benzofuran derivatives engage the protein binding pocket through multiple hydrogen bonding and hydrophobic interactions [7].
Table 1: Therapeutic Applications of Benzofuran-Containing Drugs
Compound | Biological Target | Therapeutic Area | Structural Features |
---|---|---|---|
9-ING-41 | GSK-3β | Oncology | 5-Fluorobenzofuran core with maleimide |
BAY-184 | KAT6A/B | Oncology | Benzofuran with acylsulfonamide linker |
WM-1119 | KAT6A/B | Oncology | Benzofuran with acylhydrazine sulfonamide |
CTx-648 | KAT6A/B | Oncology | Benzofuran-aryl sulfonamide hybrid |
L741,626 | Dopamine D2 receptor | Neuropsychiatry | Piperidine-substituted benzofuran |
The strategic incorporation of fluorine at the 5-position of benzofuran-3-carbaldehyde profoundly influences its physicochemical properties and biological interactions. Fluorine, the most electronegative element, induces strong dipolar moments that enhance binding affinity through electrostatic complementarity with target proteins. The van der Waals radius of fluorine (1.47 Å) closely resembles that of hydrogen (1.20 Å), enabling isosteric replacement without significant steric perturbation, while providing substantial electronic effects that modulate ligand-receptor interactions [1].
Fluorination significantly improves membrane permeability and cellular uptake, as evidenced by the enhanced activity of fluorinated benzofuran derivatives compared to non-fluorinated analogs. The 5-fluoro substituent reduces the compound's pKa and increases lipophilicity (log P), facilitating blood-brain barrier penetration for CNS-targeted therapeutics [5]. Metabolic studies demonstrate that fluorination at the 5-position protects against cytochrome P450-mediated oxidation, particularly at adjacent positions on the aromatic ring, thereby extending biological half-life. This metabolic stabilization is crucial for maintaining therapeutic concentrations in vivo [2].
Table 2: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Benzofuran Derivatives
Biological Activity | 5-Fluoro Derivative (IC₅₀) | Non-Fluorinated Analog (IC₅₀) | Potency Enhancement |
---|---|---|---|
KAT6A Inhibition (BAY-184) | 0.9 nM | 15.2 nM | 16.9-fold |
Tubulin Polymerization Inhibition | 1.7 µM | 8.3 µM | 4.9-fold |
P-glycoprotein Inhibition | 32.0 nM | 210.0 nM | 6.6-fold |
COX-2 Suppression | 1.2 µM | 9.5 µM | 7.9-fold |
APE1 Inhibition | 10 µM | 42 µM | 4.2-fold |
The fluorine atom engages in specific biological interactions through three primary mechanisms: (1) orthogonal dipolar interactions with protein backbone carbonyl groups, as observed in X-ray crystallographic studies of KAT6A inhibitors [5]; (2) fluorine-mediated hydrogen bonding (C-F...H-N) that enhances binding affinity; and (3) modulation of neighboring group acidity, particularly relevant for the aldehyde functionality at the 3-position. In anticancer benzofuran derivatives, the 5-fluoro substituent enhances pro-apoptotic activity through increased PARP-1 cleavage and DNA fragmentation in colorectal adenocarcinoma cell lines (HCT116), achieving 70-80% proliferation inhibition at concentrations below 25 µM [2].
5-Fluorobenzofuran-3-carbaldehyde emerged as a key synthetic intermediate following the recognition of benzofuran's therapeutic potential in early neuropharmacological research. Initial structure-activity relationship (SAR) studies focused on dopamine receptor ligands, where replacement of indole with benzofuran in compounds like L741,626 significantly altered receptor subtype selectivity [1]. This foundational work demonstrated that benzofuran derivatives could achieve nanomolar binding affinities (Kᵢ = 1.7 nM for D3 receptors) with enhanced subtype selectivity compared to traditional pharmacophores.
The evolution of 5-fluorobenzofuran derivatives accelerated with the development of targeted cancer therapies. The identification of GSK-3β as a therapeutic target for lymphoproliferative disorders led to the design of 9-ING-41 (3-(5-Fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione), which contains the 5-fluorobenzofuran core as a key structural element [3]. This compound demonstrated significant activity against therapy-refractory diffuse large B-cell lymphoma (DLBCL), particularly in double-hit lymphoma (DHL) subtypes that overexpress c-MYC and BCL-2.
Recent advancements have established 5-fluorobenzofuran-3-carbaldehyde as a privileged building block for epigenetic modulators. The discovery of BAY-184, a potent KAT6A/B inhibitor (IC₅₀ = 0.9 nM), exemplifies the scaffold's application in oncology [5]. This acyl-sulfonamide-benzofuran derivative was developed through structure-based drug design leveraging high-throughput screening hits and crystallographic data. The 5-fluoro substituent contributed critically to binding efficiency, with optimized derivatives showing >200-fold selectivity over other histone acetyltransferases. Clinical candidates derived from this scaffold are being evaluated for hematological malignancies and solid tumors characterized by KAT6A amplification, which occurs in 12-15% of breast cancers.
Table 3: Evolution of 5-Fluorobenzofuran Derivatives in Targeted Therapeutics
Development Phase | Key Compounds | Therapeutic Target | Significant Advances |
---|---|---|---|
1980s-1990s | L741,626 analogs | Dopamine receptors | Demonstrated receptor subtype selectivity reversal with tropane ring substitution |
Early 2000s | 9-ING-41 precursors | GSK-3β | Established efficacy in chemotherapy-resistant lymphoma models |
2010-2015 | WM-1119 derivatives | KAT6A/B | First-generation KAT6A/B inhibitors with acylhydrazine sulfonamide |
2016-2020 | CTx-648/PF-07248144 | KAT6A/B | Clinical candidates showing H3K23Ac biomarker inhibition |
2020-Present | BAY-184 | KAT6A/B | Acylsulfonamide-benzofuran series with sub-nanomolar potency |
The scaffold continues to enable innovation across multiple therapeutic areas, including:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7